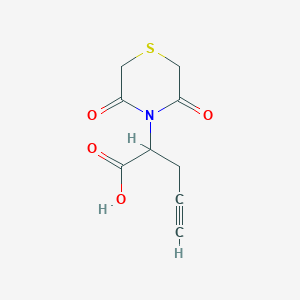
7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-5-methyl-4-oxoquinoline-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Aminopyrrolidin-1-yl-1-Cyclopropyl-6-Fluoro-8-Methoxy-5-Methyl-4-Oxoquinoline-3-Carboxylic Acid Hydrochloride is a complex organic compound belonging to the quinolone classThe presence of multiple functional groups, including an amino group, a cyclopropyl group, and a methoxy group, contributes to its unique chemical properties and biological activities .
準備方法
The synthesis of 7-(3-Aminopyrrolidin-1-yl-1-Cyclopropyl-6-Fluoro-8-Methoxy-5-Methyl-4-Oxoquinoline-3-Carboxylic Acid Hydrochloride involves several steps. One common synthetic route starts with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate, which undergoes cyclization to form the quinolone core. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinolone core can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.
科学的研究の応用
7-(3-Aminopyrrolidin-1-yl-1-Cyclopropyl-6-Fluoro-8-Methoxy-5-Methyl-4-Oxoquinoline-3-Carboxylic Acid Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms and developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of this compound involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and ultimately cell death . The molecular targets include the gyrA and gyrB subunits of DNA gyrase and the parC and parE subunits of topoisomerase IV.
類似化合物との比較
Similar compounds include other quinolone derivatives such as ciprofloxacin and levofloxacin. Compared to these compounds, 7-(3-Aminopyrrolidin-1-yl-1-Cyclopropyl-6-Fluoro-8-Methoxy-5-Methyl-4-Oxoquinoline-3-Carboxylic Acid Hydrochloride has unique structural features, such as the presence of the methoxy and cyclopropyl groups, which may contribute to its distinct antibacterial activity and spectrum . Other similar compounds include:
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Levofloxacin: Another fluoroquinolone with a broad spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
特性
分子式 |
C19H23ClFN3O4 |
|---|---|
分子量 |
411.9 g/mol |
IUPAC名 |
7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-5-methyl-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-9-13-15(23(11-3-4-11)8-12(17(13)24)19(25)26)18(27-2)16(14(9)20)22-6-5-10(21)7-22;/h8,10-11H,3-7,21H2,1-2H3,(H,25,26);1H |
InChIキー |
BVMLNJHQNYYZKW-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C(=C1F)N3CCC(C3)N)OC)N(C=C(C2=O)C(=O)O)C4CC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)


![N-(3-(N,N-Dimethylsulfamoyl)phenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B12837169.png)








![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)

